

Structure-activity relationship (SAR) studies of 7-bromo-5-nitro-1H-indazole derivatives

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Compound of Interest

Compound Name: **7-bromo-5-nitro-1H-indazole**

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Structure-Activity Relationship of Indazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.^{[1][2]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indazole derivatives, with a focus on elucidating the impact of various structural modifications on their biological efficacy. While specific SAR studies on **7-bromo-5-nitro-1H-indazole** derivatives are not extensively available in the public domain, this guide draws upon data from broader indazole series to infer potential relationships and guide future drug discovery efforts.

Indazole derivatives have been successfully developed as kinase inhibitors, demonstrating significant anti-cancer activity both in laboratory settings and in clinical applications.^[2] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Data Presentation: Comparative Biological Activity of Indazole Derivatives

The following tables summarize the in vitro anticancer activity of various substituted indazole derivatives against different cancer cell lines. This data, compiled from multiple studies, highlights key SAR trends.

Table 1: Antiproliferative Activity of Substituted Indazole Derivatives

Compound	R1	R2	R3	Cell Line	IC50 (μM)
Series A					
1a	H	H	Phenyl	A549	>10
1b	H	H	4-Chlorophenyl	A549	5.2
1c	H	H	4-Methoxyphenyl	A549	8.1
Series B					
2a	H	Phenyl	H	K562	7.8
2b	H	4-Fluorophenyl	H	K562	3.5
2c	H	4-Nitrophenyl	H	K562	1.2
Series C					
3a	6-Bromo	H	Iodo	4T1	-
3b	6-Bromo	Phenyl	Iodo	4T1	1.15
3c	6-Bromo	4-Chlorophenyl	Iodo	4T1	0.23

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is illustrative and compiled from various sources in the literature.

Key SAR Observations:

- Substitution at the Phenyl Ring: Halogen substitution on a phenyl ring attached to the indazole core generally enhances anticancer activity. For instance, a chloro-substitution (Compound 1b and 3c) leads to a significant increase in potency compared to the unsubstituted phenyl ring (Compound 1a and 3b).
- Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (Compound 2c), can substantially improve the antiproliferative effects.
- Positional Importance: The specific placement of substituents on the indazole ring and its appendages is critical for activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. The following are representative protocols for the synthesis and biological evaluation of indazole derivatives.

General Synthesis of Substituted 1H-Indazoles

A common route for the synthesis of 3-amino-1H-indazole derivatives involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate.^[3]

Materials:

- Substituted 2-fluorobenzonitrile
- Hydrazine hydrate (80%)
- Ethanol

Procedure:

- A mixture of the substituted 2-fluorobenzonitrile (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is heated to reflux.
- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol and dried under vacuum to yield the desired 3-amino-1H-indazole derivative.

Further modifications, such as Suzuki coupling reactions, can be employed to introduce various substituents at different positions of the indazole ring.[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases is often evaluated using in vitro kinase assays.

Materials:

- Recombinant human kinase
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Test compounds (dissolved in DMSO)
- Assay buffer
- 96-well plates
- Plate reader

Procedure:

- A kinase reaction mixture is prepared containing the kinase, its substrate, and ATP in the assay buffer.
- Serial dilutions of the test compounds are prepared in DMSO.
- The test compounds and a DMSO control are added to the wells of a 96-well plate.

- The kinase is added to each well, and the plate is incubated to allow for inhibitor binding.
- The kinase reaction is initiated by the addition of the substrate/ATP mixture.
- The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
- The reaction is stopped, and the kinase activity is measured by detecting the amount of product formed or the amount of ATP consumed, often using a luminescence-based method.
- The IC₅₀ values are calculated by plotting the kinase activity against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is determined using a cell viability assay, such as the MTT assay.^[3]

Materials:

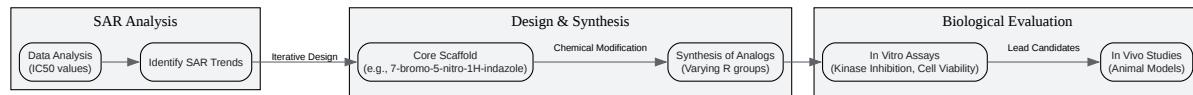
- Cancer cell lines (e.g., A549, K562, MCF-7)
- Cell culture medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

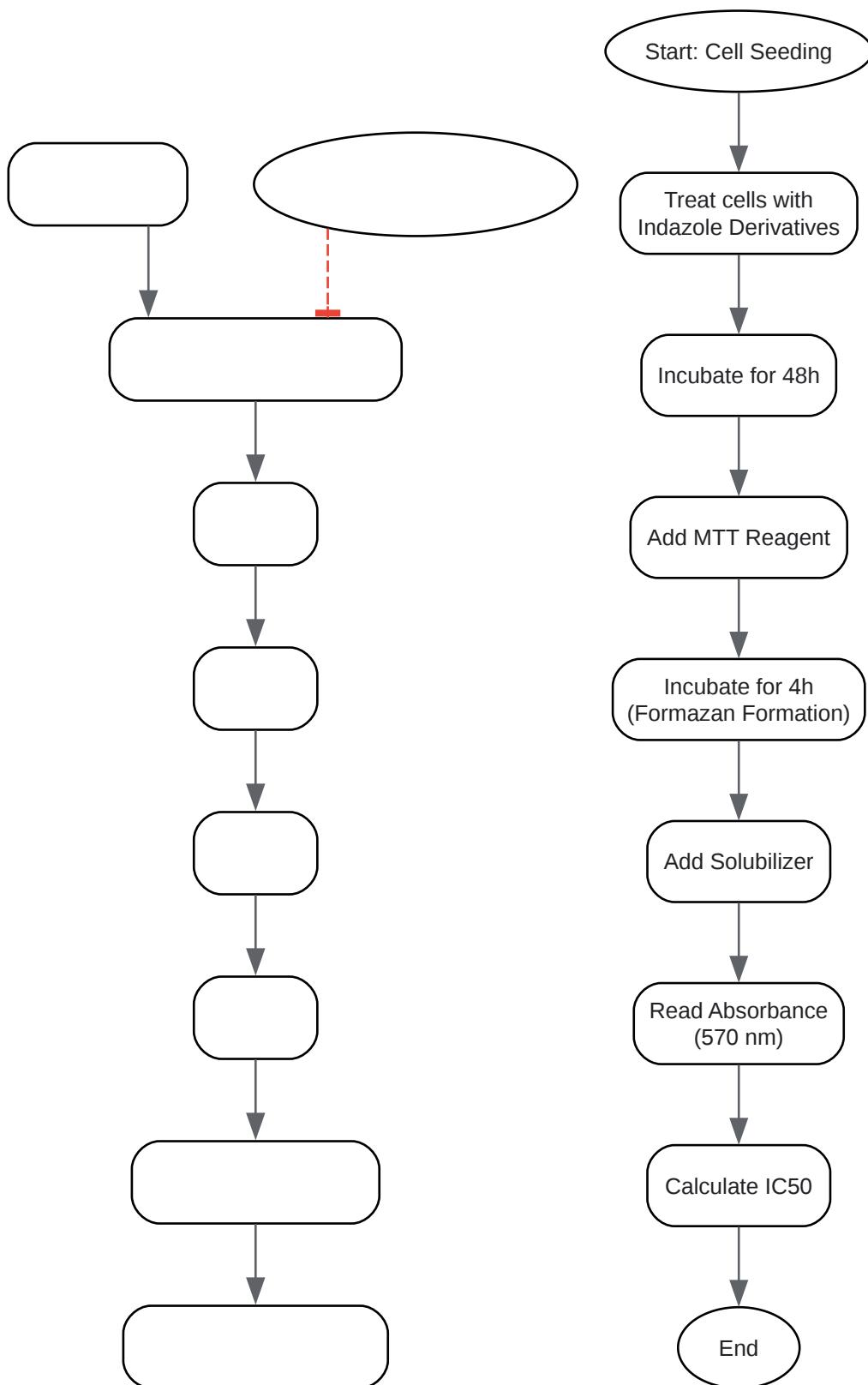
Procedure:

- Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- After the incubation period, the medium is removed, and MTT solution is added to each well.
- The plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of indazole derivatives.



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